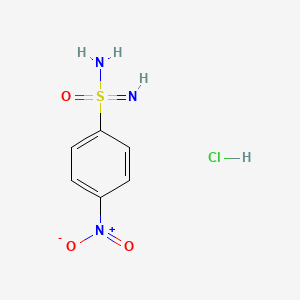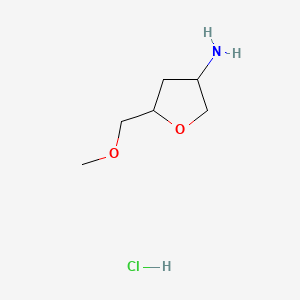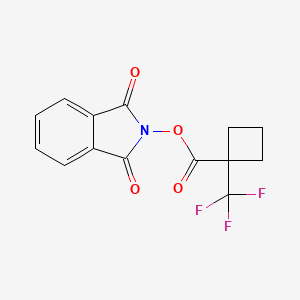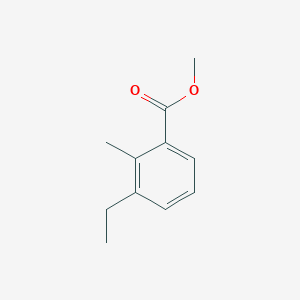
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is an organic compound that features a chlorinated pyridine ring attached to a dimethylpropanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyridine and 2,2-dimethylpropan-1-ol.
Grignard Reaction: A Grignard reagent is prepared from 3-chloropyridine by reacting it with magnesium in anhydrous ether. This Grignard reagent is then reacted with 2,2-dimethylpropan-1-ol to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Optimization of Reaction Conditions: Fine-tuning parameters like temperature, pressure, and solvent choice to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like NH₃ (Ammonia) or RSH (Thiols) in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-one.
Reduction: Formation of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropane.
Substitution: Formation of 3-(3-Aminopyridin-4-yl)-2,2-dimethylpropan-1-ol or 3-(3-Mercaptopyridin-4-yl)-2,2-dimethylpropan-1-ol.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chlorinated pyridines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used to develop new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.
Mécanisme D'action
The mechanism of action of 3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The chlorinated pyridine ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chloropyridin-4-yl)methanol: Similar structure but lacks the dimethylpropanol group.
3-(3-Chloropyridin-4-yl)propan-1-ol: Similar structure but with a different alkyl chain length.
3-(3-Chloropyridin-4-yl)-2,2-dimethylbutan-1-ol: Similar structure but with an extended alkyl chain.
Uniqueness
3-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of a chlorinated pyridine ring and a dimethylpropanol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H14ClNO |
|---|---|
Poids moléculaire |
199.68 g/mol |
Nom IUPAC |
3-(3-chloropyridin-4-yl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C10H14ClNO/c1-10(2,7-13)5-8-3-4-12-6-9(8)11/h3-4,6,13H,5,7H2,1-2H3 |
Clé InChI |
CWHIXGPUYNGGBM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=C(C=NC=C1)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-aminohexyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13576463.png)



![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)

